(E)-4-Hydroxy-N-desmethyl Tamoxifen, commonly known as endoxifen, is a prominent antiestrogen compound derived from the metabolism of tamoxifen. It plays a significant role in the treatment of estrogen receptor-positive breast cancer due to its potent activity against estrogen receptors. This compound exhibits both agonistic and antagonistic properties, influencing various biological pathways associated with cancer progression.
Endoxifen is primarily formed through the metabolic conversion of tamoxifen, which is extensively metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6. The pharmacological effects of endoxifen are critical in determining the clinical outcomes of tamoxifen therapy in breast cancer patients .
The synthesis of (E)-4-Hydroxy-N-desmethyl Tamoxifen involves several steps that typically include hydroxylation and demethylation reactions. The most common synthetic routes utilize cytochrome P450-mediated transformations, where tamoxifen is subjected to enzymatic reactions to yield endoxifen.
The molecular formula for (E)-4-Hydroxy-N-desmethyl Tamoxifen is C26H29NO, with a relative molecular mass of approximately 371.52 g/mol. The compound features a phenolic hydroxyl group and an ethylene bridge that contributes to its antiestrogenic properties.
Endoxifen undergoes various chemical reactions, including:
The reactions are typically mediated by liver microsomes or specific enzymes like UDP-glucuronosyltransferases, which facilitate the conjugation processes necessary for drug metabolism .
Endoxifen exerts its pharmacological effects primarily through binding to estrogen receptors (ERs), particularly ERα. This binding inhibits estrogen-mediated cellular proliferation in breast cancer cells.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
Endoxifen is primarily utilized in scientific research focused on breast cancer therapies. Its applications include:
(E)-4-Hydroxy-N-desmethyl Tamoxifen, universally designated Endoxifen, represents a pivotal bioactive metabolite of the selective estrogen receptor modulator (SERM) tamoxifen. This molecule occupies a critical position in breast cancer pharmacotherapy due to its significantly enhanced estrogen receptor binding affinity and anti-proliferative potency compared to its parent drug. As an active metabolite, Endoxifen directly influences the therapeutic efficacy of tamoxifen regimens, particularly in estrogen receptor-positive (ER+) breast cancer. Its discovery fundamentally altered understanding of tamoxifen's mechanism, shifting the paradigm from viewing tamoxifen as the primary therapeutic agent to recognizing it as a prodrug reliant on metabolic activation. Research has established Endoxifen as the metabolite predominantly responsible for tamoxifen's clinical benefits, with its generation being profoundly influenced by pharmacogenetic variations and drug-drug interactions [2] [3] [5].
Endoxifen (Chemical Formula: C₂₅H₂₇NO₂, Molecular Weight: 373.49 g/mol) belongs to the triphenylethylene chemical class. Its systematic chemical name is 4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-en-1-yl]phenol. Structurally, Endoxifen features a central ethylene bond linking two phenyl rings and a substituted phenylbutene group. A critically defining characteristic is the phenolic hydroxyl group at the para position (C4) on one phenyl ring, which is indispensable for high-affinity binding to the estrogen receptor (ER). The molecule also possesses an aminoethoxy side chain terminating in a methylamino group on the opposing phenyl ring, crucial for its antiestrogenic activity [4] [7] [9].
Table 1: Key Systematic Names and Identifiers for Endoxifen
Identifier Type | Name/Number |
---|---|
Systematic IUPAC | 4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenylbut-1-en-1-yl]phenol |
CAS Registry Number | Not explicitly provided in sources |
PubChem CID | 10090750 |
Other Common Names | 4-Hydroxy-N-desmethyltamoxifen; Desmethylhydroxytamoxifen |
A fundamental aspect of Endoxifen's chemical identity is its existence as geometric isomers ((Z) and (E)) around the ethylene double bond. The (Z)-isomer is established as the potent antiestrogenic form, exhibiting strong antagonism at the ER in breast tissue. In contrast, the (E)-isomer is characterized as possessing weak antiestrogenic or potentially estrogenic activity. This stereospecificity has profound implications for its pharmacological activity [7].
Table 2: Key Structural Differences Between (Z)- and (E)-Endoxifen Isomers
Feature | (Z)-Endoxifen | (E)-Endoxifen |
---|---|---|
Configuration | Higher energy trans configuration | Lower energy cis configuration |
ERα Binding Affinity | High (12.1% relative to estradiol) [cit:4] | Significantly Lower |
Antiestrogenic Potency | Potent antagonist | Weak antagonist / Potential agonist [cit:7] |
Predominant Spatial Arrangement | Phenolic OH and aminoethoxy side chain on opposite sides | Phenolic OH and aminoethoxy side chain on same side |
NMR ROESY Correlations | Proximity between ethyl group protons and aromatic protons confirmed | Distinct correlation pattern [cit:7] |
Advanced spectroscopic techniques, particularly 2D Nuclear Magnetic Resonance (NMR), have been essential in unequivocally confirming the configuration of the biologically active (Z)-isomer. ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments demonstrated key spatial proximities, such as between the ethyl group protons (H19/H20) and aromatic ring protons (H2/H6 and H3/H5), which are characteristic of the (Z)-configuration. High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC/MS) further differentiates the isomers and identifies impurities, with the (E)-isomer being the major impurity in (Z)-endoxifen drug substance. The isomerization process is catalyzed by acid, involving protonation of the ethylene bond, rotation, and deprotonation, leading to the thermodynamically more stable (E)-isomer over time, especially under suboptimal storage conditions [7].
Tamoxifen functions predominantly as a prodrug, requiring extensive hepatic biotransformation via the cytochrome P450 (CYP) enzyme system to exert its full therapeutic effect. The metabolic pathway involves sequential steps:
Table 3: Key Metabolites of Tamoxifen and Their Characteristics
Metabolite | Primary Forming Enzyme(s) | Relative ER Binding Affinity | Typical Plasma Concentration (ng/mL) |
---|---|---|---|
Tamoxifen (Parent) | N/A | 1x (Reference) | 133.8 ± 59.16 [cit:5] |
N-desmethyltamoxifen (NDT) | CYP3A4/5 | ~2x less than Tamoxifen | 278.1 ± 141.5 [cit:5] |
4-Hydroxytamoxifen (4OHT) | CYP2B6, CYP2C9 | ~100x Tamoxifen | 3.0 ± 1.5 [cit:5] |
Endoxifen | CYP2D6 (from NDT), CYP3A4, CYP2C19 | ~100x Tamoxifen | 24.4 ± 16.2 [cit:5] |
Endoxifen exhibits a 100-fold greater affinity for the estrogen receptor alpha (ERα) compared to tamoxifen itself and is 30-100 times more potent in inhibiting estrogen-dependent proliferation of breast cancer cells in preclinical models. Beyond competitive ER antagonism, Endoxifen uniquely induces proteasomal degradation of ERα, a mechanism shared with the pure antiestrogen fulvestrant, contributing to its efficacy, particularly in certain resistant settings. This distinct mechanism, observed at therapeutic concentrations, differentiates it from tamoxifen and 4OHT [3] [5] [10].
The critical dependence on CYP2D6 for Endoxifen generation introduces significant pharmacogenetic variability into tamoxifen therapy. Individuals are classified into metabolizer phenotypes based on CYP2D6 genotype:
This genetic variation accounts for 30-50% of the interindividual variability in Endoxifen plasma concentrations. For example, individuals homozygous for the African-specific reduced-function allele CYP2D617 exhibit a 5-fold decrease in Endoxifen exposure (AUC) and Cmax compared to those homozygous for the normal function alleles (1/1 or *2/2). Similarly, the common Asian reduced-function allele CYP2D6*10 is associated with significantly lower Endoxifen levels [2] [5].
Table 4: Impact of CYP2D6 Genotype on Endoxifen Pharmacokinetics [2]
CYP2D6 Genotype Group | Mean Endoxifen AUC₀–∞ (h·ng/mL) | Fold Reduction vs. EM (1/1 etc.) | Cmax Reduction |
---|---|---|---|
EM: 1/1, 1/2, 2/2 | ~2260.05 (Reference) | 1x (Reference) | Reference |
IM: 1/17, 2/17 | 889.74 | 2.8-fold | 2-fold |
PM: 17/17 | 452.01 (196.94) | 5-fold | 5-fold |
Furthermore, Endoxifen levels are susceptible to pharmacokinetic drug-drug interactions. Strong CYP2D6 inhibitors (e.g., paroxetine, fluoxetine) and CYP3A4 inducers (e.g., rifampin, phenytoin, carbamazepine, St. John's Wort) can drastically reduce Endoxifen concentrations. A striking case report documented a 66% reduction in Endoxifen levels in a patient receiving rifampin (600 mg daily for 10 days) for tuberculosis prophylaxis, despite her previous stable therapeutic levels. This profound decrease occurred even though rifampin primarily induces CYP3A4, suggesting complex effects on multiple enzymes (including phase II conjugation like UGTs) and transporters (like P-glycoprotein) involved in Endoxifen's disposition. Levels only partially recovered weeks after rifampin discontinuation [8].
These findings underpin the rationale for developing direct Endoxifen (specifically the Z-isomer, Z-endoxifen) as a therapeutic agent to bypass CYP2D6-dependent metabolism, ensuring consistent therapeutic exposure regardless of genotype or concomitant medications [3] [5] [6].
The history of Endoxifen is inextricably linked to the evolution of tamoxifen, a drug initially developed in the 1960s by Imperial Chemical Industries (ICI) as a post-coital contraceptive but which failed in that capacity. Pioneering work by Dr. V. Craig Jordan in the 1970s demonstrated tamoxifen's efficacy in blocking estrogen-stimulated growth of breast cancer cells and its ability to treat ER+ metastatic breast cancer, leading to its FDA approval in 1977. Over subsequent decades, large clinical trials established tamoxifen as the cornerstone adjuvant endocrine therapy for ER+ breast cancer in both pre- and post-menopausal women and men, significantly reducing recurrence and mortality [3] [5] [9].
The understanding of tamoxifen's pharmacology evolved significantly in the late 1990s and early 2000s. While 4-hydroxytamoxifen (4OHT) was long recognized as a potent active metabolite, its low circulating concentrations suggested other metabolites might contribute substantially to efficacy. The pivotal discovery came from Dr. David Flockhart's group, which identified Endoxifen and characterized CYP2D6 as the primary enzyme responsible for its formation from N-desmethyltamoxifen around 2003. This discovery ignited intense research into the pharmacogenetics of tamoxifen response [3] [6].
Numerous retrospective studies, including a key 2005 study led by Dr. Matthew Goetz in collaboration with Flockhart, demonstrated that patients with CYP2D6 polymorphisms conferring reduced enzyme activity (PM or IM phenotypes), or those taking CYP2D6 inhibitors, had significantly lower Endoxifen concentrations and a higher risk of breast cancer recurrence when treated with adjuvant tamoxifen. Preclinical studies confirmed that Endoxifen concentrations typical of PMs were insufficient to fully inhibit estrogen-induced proliferation in ER+ breast cancer cells [6] [3].
This body of evidence led to the hypothesis that direct administration of Endoxifen could overcome limitations imposed by CYP2D6 variability. However, because Endoxifen's chemical structure was already publicly known, pharmaceutical companies showed limited interest. The National Cancer Institute (NCI) played a crucial role in stepping in to support development. A public-private partnership involving researchers at the Mayo Clinic (Drs. Goetz, Ingle, Ames, Reid) and the NCI's Developmental Therapeutics Program (DTP) was formed. Preclinical studies conducted by this team demonstrated Z-endoxifen's excellent oral bioavailability in animal models and its potent antitumor activity, even in models resistant to tamoxifen or other endocrine therapies [6].
This preclinical work paved the way for clinical translation. The NCI filed an Investigational New Drug (IND) application for Z-endoxifen hydrochloride. The first phase I clinical trial began in 2011, sponsored by the NCI's Cancer Therapy Evaluation Program (CTEP). This trial, conducted in women with endocrine-refractory metastatic breast cancer, demonstrated that Z-endoxifen achieved substantial and dose-proportional systemic concentrations (1–5 μM at steady state with doses of 20-160 mg/day), unaffected by CYP2D6 genotype, and met or exceeded concentrations needed for antitumor activity in preclinical models. Importantly, promising antitumor activity (26% clinical benefit rate) was observed, including in patients whose disease had progressed on multiple prior endocrine therapies (tamoxifen, aromatase inhibitors, fulvestrant) and targeted therapies like everolimus [3] [5] [6].
Table 5: Evolution of Endoxifen's Role in Breast Cancer Therapeutics
Era | Key Milestone | Significance |
---|---|---|
1970s | Tamoxifen approved for metastatic breast cancer (1977) | Established SERM therapy for ER+ breast cancer |
1980s-1990s | Adjuvant trials prove tamoxifen reduces recurrence/mortality | Tamoxifen becomes standard adjuvant therapy; 5-year duration established |
Early 2000s | Identification of Endoxifen as major active metabolite (Flockhart) | Shifted view of tamoxifen as a prodrug |
2005 | Association of CYP2D6 PM status with higher recurrence risk (Goetz/Flockhart) | Highlighted pharmacogenetics as key determinant of efficacy |
2011-2017 | Initiation of Z-endoxifen phase I trials (NCI/Mayo) | Demonstrated safety, target engagement, and activity in refractory mBC |
2018-2020 | Completion of randomized phase II trial (Alliance) comparing Z-endoxifen vs Tamoxifen | Evaluated comparative efficacy (results showed activity but not superiority) |
The promising phase I results prompted a larger randomized phase II trial conducted by the Alliance for Clinical Trials in Oncology, comparing Z-endoxifen directly with tamoxifen in women with metastatic breast cancer that had progressed on prior endocrine therapy. Although results published around 2018 indicated that Z-endoxifen did not demonstrate significant superiority over tamoxifen in the overall trial population, exploratory analyses suggested potential benefit in certain subsets, such as patients not previously treated with CDK4/6 inhibitors. Research continues to explore Z-endoxifen's potential utility, particularly for patients predicted to have low Endoxifen generation from tamoxifen (CYP2D6 PM/IM, or on strong CYP2D6 inhibitors) and in premenopausal women where aromatase inhibitors are not suitable [3] [5] [6].
Thus, Endoxifen has evolved from being an obscure metabolite to a central player in understanding tamoxifen's pharmacology and variability, and further into a novel therapeutic agent in its own right, marking a significant chapter in the ongoing refinement of endocrine therapy for breast cancer.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7